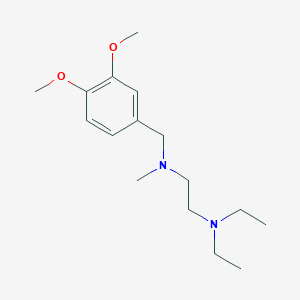
N-(2,4-dichlorophenyl)-N'-(3-methylbutyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-N'-(3-methylbutyl)thiourea, commonly known as Diuron, is a widely used herbicide that belongs to the family of substituted urea herbicides. It has been used for weed control in various crops, including cotton, citrus, sugarcane, and soybean. Diuron is a white crystalline solid that is slightly soluble in water and has a melting point of 158-159°C. Its chemical formula is C9H10Cl2N2OS, and its molecular weight is 233.16 g/mol.
Mécanisme D'action
Diuron works by inhibiting photosynthesis in plants. It binds to the D1 protein of photosystem II in chloroplasts, which is responsible for the transfer of electrons during photosynthesis. This prevents the transfer of electrons, leading to a decrease in ATP production and ultimately, the death of the plant.
Biochemical and Physiological Effects
Diuron has been found to have toxic effects on aquatic organisms, such as fish, amphibians, and invertebrates. It can also accumulate in the soil and water, leading to long-term environmental impacts. In humans, Diuron exposure has been associated with an increased risk of cancer and reproductive disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Diuron is widely used in laboratory experiments to study the effects of herbicides on plants. Its advantages include its low cost, availability, and effectiveness in controlling a wide range of weeds. However, its limitations include its toxicity to aquatic organisms and the potential for long-term environmental impacts.
Orientations Futures
Future research on Diuron could focus on developing alternative herbicides that are less toxic to the environment and have fewer long-term impacts. Additionally, research could explore the potential health effects of Diuron exposure in humans and ways to mitigate these risks. Finally, further studies could investigate the mechanisms of herbicide resistance in plants and how this can be overcome.
Méthodes De Synthèse
Diuron can be synthesized by reacting 2,4-dichlorophenyl isocyanate with 3-methylbutylamine in the presence of a catalyst, such as triethylamine. The reaction yields Diuron as a solid product, which can be purified by recrystallization.
Applications De Recherche Scientifique
Diuron has been extensively studied for its herbicidal properties and its effects on the environment. It has been found to inhibit photosynthesis in plants by blocking the electron transport chain in chloroplasts, which leads to a decrease in ATP production. This results in the death of the plant due to the lack of energy.
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3-methylbutyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2S/c1-8(2)5-6-15-12(17)16-11-4-3-9(13)7-10(11)14/h3-4,7-8H,5-6H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZAOKUMXLYMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=S)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
methanol](/img/structure/B5758263.png)







![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5758318.png)
![2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5758338.png)
![ethyl 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5758354.png)

![1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine](/img/structure/B5758367.png)
![N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5758375.png)
